

Evolutionary Conservation of the REPIN1 Gene: An In-depth Technical Guide

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Introduction

REPIN1 (Replication Initiator 1), also known as RIP60 or ZNF464, is a multifaceted zinc finger protein integral to various cellular processes. Initially identified for its potential role in the initiation of DNA replication, its function is now understood to extend to the regulation of transcription, influencing a wide array of physiological pathways.^{[1][2]} This guide provides a comprehensive overview of the evolutionary conservation of the **REPIN1** gene, its role in key signaling pathways, and detailed experimental protocols for its study.

Evolutionary Conservation of REPIN1

The **REPIN1** gene is highly conserved across a broad range of species, indicating its fundamental biological importance. Analysis of orthologs reveals significant sequence identity, particularly within the zinc finger domains responsible for DNA binding.

Quantitative Analysis of REPIN1 Orthologs

The following table summarizes the protein sequence identity of **REPIN1** orthologs in various species compared to the human **REPIN1** protein. Orthologs for the invertebrate species *Drosophila melanogaster* and *Caenorhabditis elegans* were not found, suggesting that **REPIN1** may have evolved later in the vertebrate lineage or that the sequence divergence is too great for clear orthology assignment by standard methods.

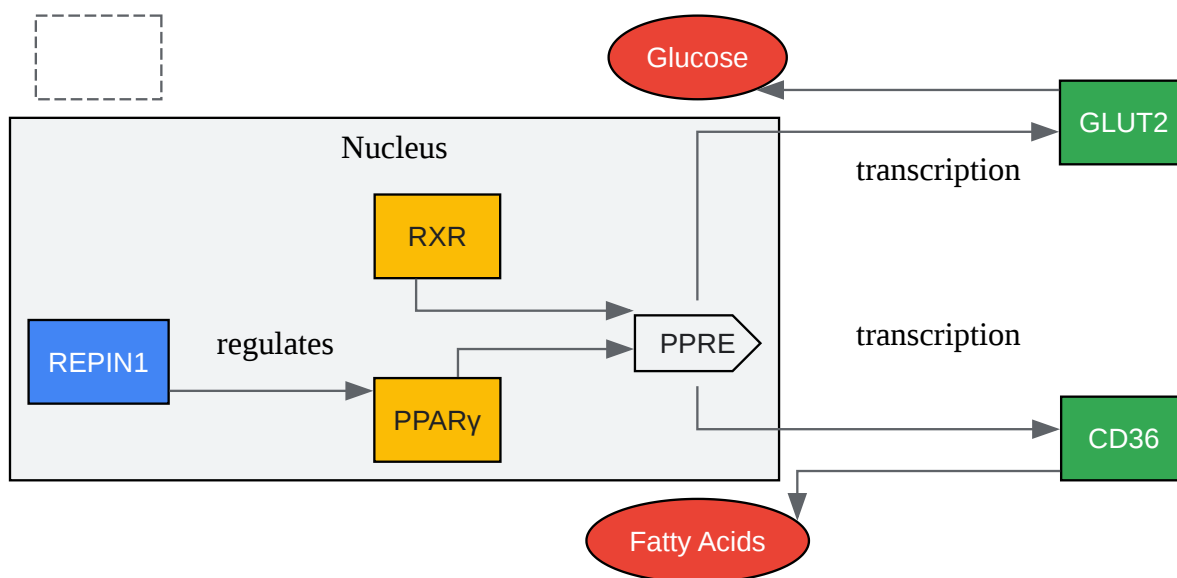
Species	Common Name	NCBI Protein Accession	Protein Length (Amino Acids)	Sequence Identity to Human REPIN1 (%)
Homo sapiens	Human	NP_001093166.1	567	100
Pan troglodytes	Chimpanzee	XP_003318942.1	567	99.5
Canis lupus familiaris	Dog	XP_005629707.1	567	87.3
Gallus gallus	Chicken	XP_015142475.1	572	65.5
Danio rerio	Zebrafish	XP_005167634.1	578	52.1
Drosophila melanogaster	Fruit Fly	Not Found	-	-
Caenorhabditis elegans	Nematode	Not Found	-	-

Key Signaling Pathways Involving REPIN1

REPIN1 has been implicated in the regulation of several critical signaling pathways, primarily related to metabolism. Its role as a transcriptional regulator allows it to influence the expression of key genes in these pathways.

Regulation of Glucose and Fatty Acid Metabolism

REPIN1 is a key player in glucose and fatty acid metabolism. Evidence suggests that **REPIN1** may exert its influence through the Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ) signaling pathway. By modulating the expression of target genes such as the glucose transporter GLUT2 and the fatty acid translocase CD36, **REPIN1** can impact cellular uptake and utilization of these essential nutrients.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

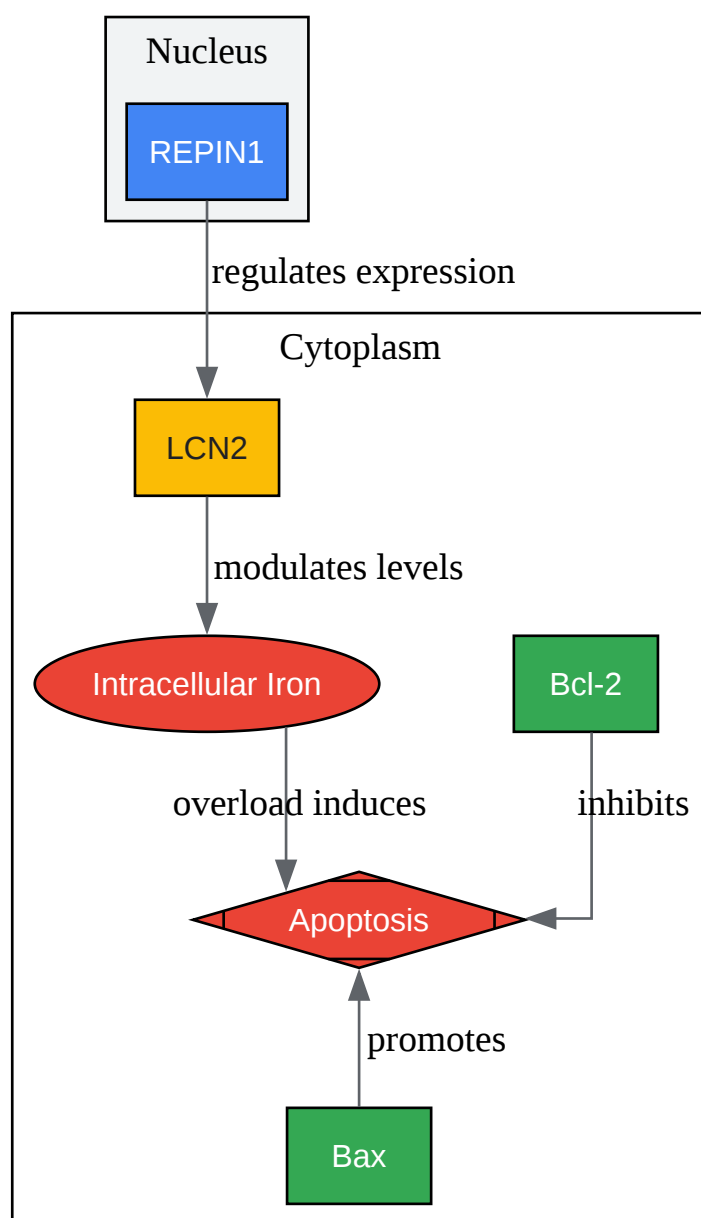


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REPIN1 in Glucose and Fatty Acid Metabolism.

Regulation of Iron Metabolism and Apoptosis

REPIN1 also plays a crucial role in iron homeostasis and apoptosis. It has been shown to regulate the expression of Lipocalin 2 (LCN2), a protein involved in iron transport and storage. Dysregulation of this pathway can lead to iron overload, cellular stress, and the induction of apoptosis through the modulation of Bcl-2 family proteins.



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REPIN1's Role in Iron Metabolism and Apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the evolutionary conservation and function of the **REPIN1** gene.

Phylogenetic Analysis of the **REPIN1** Gene

This protocol outlines the steps to create a phylogenetic tree to visualize the evolutionary relationships of **REPIN1** across different species.

Objective: To construct a phylogenetic tree of **REPIN1** protein sequences.

Materials:

- Computer with internet access
- MEGA (Molecular Evolutionary Genetics Analysis) software[1]

Procedure:

- Sequence Retrieval:
 - Obtain the protein sequences of **REPIN1** orthologs from various species of interest from a public database such as NCBI (National Center for Biotechnology Information) or UniProt.
 - Save the sequences in FASTA format in a single text file. Each sequence should start with a header line beginning with ">" followed by the sequence name.
- Multiple Sequence Alignment:
 - Open the MEGA software.
 - Click on "Align" -> "Edit/Build Alignment".
 - Select "Create a new alignment" and choose "Protein".
 - In the Alignment Explorer window, go to "Edit" -> "Insert Sequence From File" and select your FASTA file.
 - Select all sequences (Ctrl+A).
 - Click on the "Align" icon and choose "ClustalW" or "MUSCLE" for alignment. Use the default parameters for the initial alignment.

- Visually inspect the alignment for any misaligned regions and manually adjust if necessary.
- Export the alignment in MEGA format (.meg).
- Phylogenetic Tree Construction:
 - From the main MEGA window, click on "Phylogeny" -> "Construct/Test Maximum Likelihood Tree" (or another method like Neighbor-Joining).
 - Open the exported .meg alignment file.
 - In the "Analysis Preferences" window:
 - Test of Phylogeny: Select "Bootstrap method" and set the number of replications to 1000 for statistical support.
 - Substitution Model: Click on "Models" -> "Find Best DNA/Protein Models (ML)" to determine the most appropriate substitution model for your data based on the Bayesian Information Criterion (BIC). Select the recommended model.
 - Leave other parameters as default for the initial analysis.
 - Click "Compute" to start the tree construction.
- Tree Visualization and Interpretation:
 - The resulting phylogenetic tree will be displayed in the "Tree Explorer" window.
 - The numbers at the nodes represent bootstrap values, indicating the percentage of replicate trees that support that branching. Higher values (e.g., >70) indicate stronger support.
 - The branch lengths represent the evolutionary distance.
 - Use the toolbar options to customize the tree's appearance for publication.

Workflow for Phylogenetic Analysis of **REPIN1**.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol describes how to identify the genomic binding sites of the **REPIN1** transcription factor.

Objective: To determine the genome-wide binding sites of **REPIN1**.

Materials:

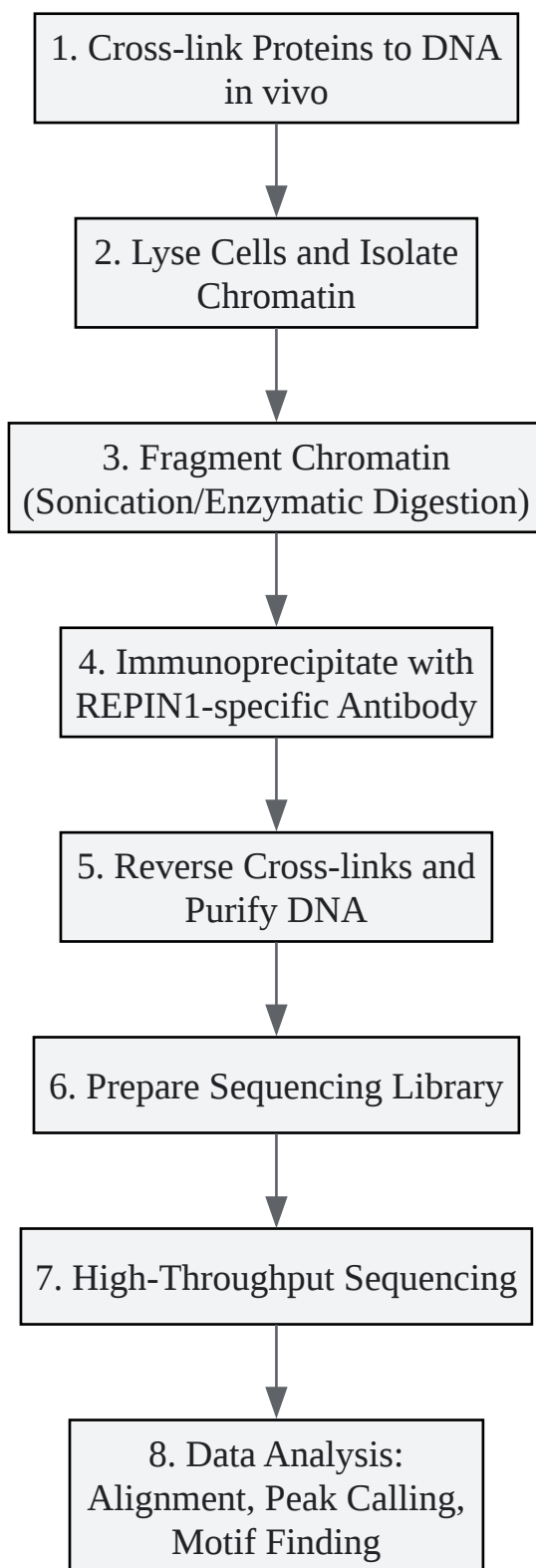
- Cell culture or tissue samples
- Formaldehyde (for cross-linking)
- Glycine (to quench cross-linking)
- Lysis buffers
- Sonicator or micrococcal nuclease (for chromatin fragmentation)
- **REPIN1**-specific antibody
- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- RNase A and Proteinase K
- DNA purification kit
- Next-generation sequencing platform

Procedure:

- Cross-linking and Cell Lysis:
 - Treat cells or tissues with formaldehyde to cross-link proteins to DNA.

- Quench the cross-linking reaction with glycine.
- Harvest and lyse the cells to isolate nuclei.
- Chromatin Fragmentation:
 - Resuspend the nuclei in a suitable buffer.
 - Fragment the chromatin to an average size of 200-600 base pairs using either sonication or enzymatic digestion with micrococcal nuclease.
 - Confirm the fragmentation efficiency by running an aliquot on an agarose gel.
- Immunoprecipitation:
 - Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
 - Incubate the pre-cleared chromatin with a highly specific **REPIN1** antibody overnight at 4°C.
 - Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
 - Wash the beads extensively with a series of wash buffers to remove non-specifically bound chromatin.
- Elution and Reverse Cross-linking:
 - Elute the immunoprecipitated chromatin from the beads.
 - Reverse the protein-DNA cross-links by incubating at a high temperature (e.g., 65°C) for several hours in the presence of a high salt concentration.
 - Treat the sample with RNase A to remove RNA and then with Proteinase K to digest proteins.
- DNA Purification and Library Preparation:
 - Purify the ChIP DNA using a DNA purification kit.

- Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's protocol for the chosen next-generation sequencing platform. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
- Sequencing and Data Analysis:
 - Sequence the prepared library on a high-throughput sequencing platform.
 - Analyze the sequencing data using a bioinformatics pipeline:
 - Align the reads to the reference genome.
 - Perform peak calling to identify regions of the genome enriched for **REPIN1** binding.
 - Perform motif analysis on the identified peaks to determine the **REPIN1** binding motif.
 - Annotate the peaks to identify nearby genes that may be regulated by **REPIN1**.



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General Workflow for ChIP-seq.

Conclusion

REPIN1 is an evolutionarily conserved protein with significant roles in regulating fundamental metabolic pathways. Its high degree of conservation across vertebrates underscores its importance in maintaining cellular homeostasis. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the intricate functions of **REPIN1** and its potential as a therapeutic target in various diseases.

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